

# Introduction: Defining a Unique Fluorochemical

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## Compound of Interest

Compound Name: *Perfluoromethyldiethylamine*

CAS No.: 758-48-5

Cat. No.: B1596663

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**Perfluoromethyldiethylamine**, registered under CAS number 758-48-5, is a tertiary perfluorinated amine.<sup>[1]</sup> This fully fluorinated organic compound, with the chemical formula C<sub>5</sub>F<sub>13</sub>N, consists of two pentafluoroethyl groups and one trifluoromethyl group attached to a central nitrogen atom.<sup>[1][2]</sup> Unlike conventional hydrocarbon-based amines, the substitution of all hydrogen atoms with fluorine dramatically alters its physicochemical properties, rendering it chemically inert and non-basic.<sup>[1]</sup> These characteristics are pivotal to its specialized applications in advanced materials and biomedical fields.

It is important for researchers to note that some chemical databases have erroneously associated CAS number 758-48-5 with 2,2-dimethyl-3-pentanone. Authoritative sources such as PubChem and Wikipedia confirm that CAS 758-48-5 correctly identifies

**Perfluoromethyldiethylamine**.<sup>[1][2]</sup> This guide will focus exclusively on the properties and applications of this perfluorinated amine.

## Part 1: Physicochemical and Spectroscopic Properties

The exhaustive fluorination of the parent amine imparts a unique set of physical and chemical properties. The high electronegativity of fluorine atoms polarizes the C-F bonds, but the

symmetrical distribution of these bonds in the perfluoroalkyl groups results in a molecule with low overall polarity and weak intermolecular forces. This contributes to its low boiling point and viscosity relative to its molecular weight.

## Data Summary Table

Property	Value	Source(s)
CAS Number	758-48-5	[2]
Molecular Formula	C5F13N	[1][2]
Molecular Weight	321.04 g/mol	[2]
IUPAC Name	1,1,2,2,2-pentafluoro-N-(1,1,2,2,2-pentafluoroethyl)-N-(trifluoromethyl)ethanamine	[2]
Synonyms	Perfluoro(diethylmethylamine), Trifluoromethylbis(pentafluoroethyl)amine	[2]
Melting Point	-123.0 °C (150.1 K)	[1]
Enthalpy of Vaporization	29.4 ± 0.4 kJ/mol (at 298 K)	[3]
Heat Capacity Data	Available in literature	[4]

## Part 2: Synthesis Protocol: Electrochemical Fluorination (ECF)

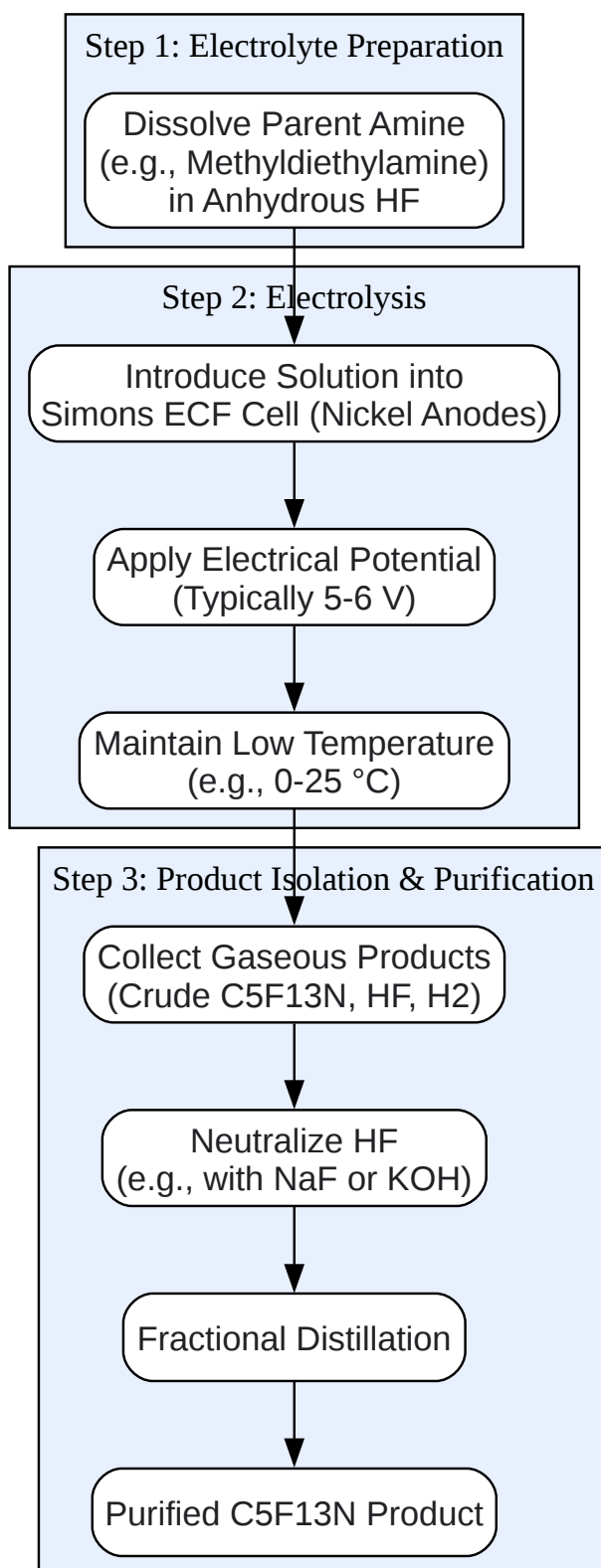
The primary industrial route for synthesizing perfluoroalkylamines like **Perfluoromethyldiethylamine** is through electrochemical fluorination (ECF), also known as the Simons process. This method is favored for its efficacy in replacing all carbon-hydrogen bonds with carbon-fluorine bonds in a single, albeit complex, process.

### Expertise-Driven Causality:

The choice of ECF is dictated by the extreme reactivity of elemental fluorine. Direct fluorination is difficult to control and often leads to fragmentation of the organic substrate. ECF provides a more controlled environment. The parent amine, methyldiethylamine, is dissolved in anhydrous

hydrogen fluoride (HF), which serves as both the solvent and the fluorine source.<sup>[1]</sup> A nickel anode is typically used because it forms a passive nickel fluoride layer that is conductive and resistant to the highly corrosive conditions. The applied voltage is sufficient to generate fluorine species at the anode surface that react with the adsorbed organic molecule, systematically replacing hydrogen with fluorine without cleaving the carbon skeleton.

## Experimental Workflow: Electrochemical Fluorination



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Caption: Workflow for the synthesis of **Perfluoromethyldiethylamine** via Electrochemical Fluorination.

## Part 3: Core Applications in Advanced Technologies

The unique combination of high gas solubility, chemical inertness, and excellent dielectric properties makes **Perfluoromethyldiethylamine** a critical component in highly specialized applications.

### Artificial Blood Substitutes (e.g., Fluosol)

Perfluorochemicals (PFCs) are remarkable for their ability to physically dissolve large quantities of respiratory gases, including oxygen and carbon dioxide. This property is exploited in the formulation of artificial blood substitutes like Fluosol, where **Perfluoromethyldiethylamine** is a key component.<sup>[1]</sup>

- **Mechanism of Action:** Unlike hemoglobin, which chemically binds oxygen, PFCs dissolve it in a linear relationship according to Henry's Law. The high solubility stems from the weak intermolecular forces in the liquid, creating voids that can accommodate gas molecules. In an emulsion, microscopic droplets of PFCs circulate in the bloodstream and facilitate gas exchange in the capillaries, transporting oxygen to tissues and carrying away carbon dioxide.<sup>[1]</sup>

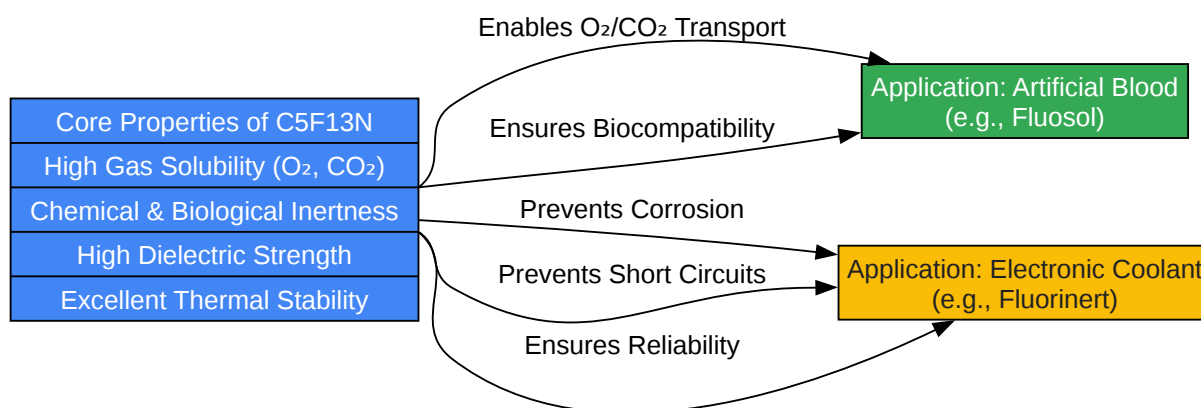
### Electronic Coolants (e.g., Fluorinert)

The demand for efficient heat dissipation in high-performance electronics, such as central processing units (CPUs), has led to the use of direct immersion cooling.

**Perfluoromethyldiethylamine** is a component of Fluorinert™ brand electronic liquids for this purpose.<sup>[1]</sup>

- **Causality of Use:** Its high dielectric strength prevents short circuits, while its excellent thermal stability and wide operating temperature range ensure reliability. Being chemically inert, it does not corrode the sensitive electronic components it contacts. This allows for direct immersion of entire circuit boards, providing a highly efficient and uniform cooling method that is superior to traditional air or water cooling.<sup>[1]</sup>

## Logical Relationship: Properties to Applications



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Caption: How the core properties of **Perfluoromethyldiethylamine** enable its key applications.

## Part 4: Reactivity, Stability, and Safety Profile

### Reactivity and Stability

**Perfluoromethyldiethylamine** is characterized by its exceptional chemical and thermal stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making the molecule resistant to chemical attack by most acids, bases, oxidizing, and reducing agents under normal conditions. As noted, unlike its hydrogenated analog, it is non-basic because the highly electronegative fluorine atoms withdraw electron density from the nitrogen, making its lone pair of electrons unavailable for protonation.

### Trustworthiness in Protocols: Self-Validating Systems

The inertness of **Perfluoromethyldiethylamine** is a self-validating feature in its applications. In electronic cooling, any sign of corrosion or electrical leakage would immediately indicate fluid failure or contamination. Similarly, in biomedical applications, any biological reactivity would manifest as toxicity, which has been shown to be very low.[1] Therefore, the continued successful operation of systems using this fluid serves as constant validation of its specified properties.

## Safety and Handling

- **Toxicological Profile:** Perfluoroalkylamines are noted for their very low toxicity, to the extent that they have been evaluated for use as synthetic blood components.[\[1\]](#)
- **Handling Precautions:** As with any chemical, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Work should be conducted in a well-ventilated area. Although not highly flammable, it should be kept away from extreme heat sources.
- **Storage:** Store in a cool, dry place in a tightly sealed container. Its inertness means it does not have specific incompatibilities with common storage materials.

## References

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